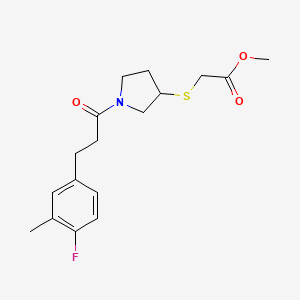

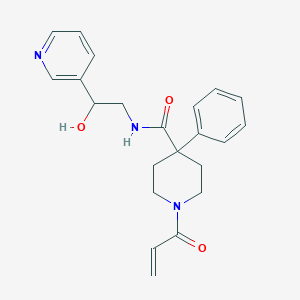

![molecular formula C12H10N4O2S B2515979 N-[[5-(氰基甲硫基)-1,3,4-恶二唑-2-基]甲基]苯甲酰胺 CAS No. 921106-69-6](/img/structure/B2515979.png)

N-[[5-(氰基甲硫基)-1,3,4-恶二唑-2-基]甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted benzamide derivatives, including those with oxadiazole moieties, has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides has been reported, where the imidazolyl group acts as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity . Another study describes a three-phase synthesis process for N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, starting from phenyl acetic acid and proceeding through ester and hydrazide intermediates, with the final step involving a reaction with N-substituted-2-bromoacetamides . Additionally, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides have been synthesized using a green chemistry approach, reacting substituted benzohydrazides with 2,2'-(carbonothioyldisulfanediyl)diacetic acid in water .

Molecular Structure Analysis

The molecular structure of N-substituted benzamide derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This structure is crucial for the biological activity of these compounds. In the case of N-(cyano(naphthalen-1-yl)methyl)benzamides, X-ray single crystallography has been used to determine the solid-state properties, and their hydrogen bonding interactions in the solution phase have been examined through UV-Vis absorption and NMR analyses .

Chemical Reactions Analysis

The chemical reactivity of N-substituted benzamide derivatives is influenced by the functional groups attached to the benzamide core. For example, the presence of a cyano group can facilitate nucleophilic addition reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . The oxadiazole ring in these compounds can also participate in various chemical reactions, contributing to their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted benzamide derivatives are determined by their molecular structure. The oxadiazole ring imparts rigidity to the molecule, which can affect its binding to biological targets. The synthesized compounds have been screened for biological activity, showing varying degrees of activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase . The presence of substituents like the cyano group can also influence the colorimetric sensing behavior of these compounds, as demonstrated by the fluoride anion sensing ability of certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .

科学研究应用

晶体结构和生物学研究

1,3,4-恶二唑衍生物(包括类似于N-[[5-(氰基甲硫基)-1,3,4-恶二唑-2-基]甲基]苯甲酰胺的化合物)已被合成并表征,通过X射线衍射方法揭示了它们的晶体结构。这些研究强调了分子间氢键在其结构稳定性中的重要意义。此外,这些衍生物表现出有希望的抗菌和抗氧化活性,尤其对金黄色葡萄球菌,展示了它们在开发新型抗菌剂方面的潜力 (Karanth等人,2019).

抗癌活性

探索1,3,4-恶二唑衍生物用于抗癌应用一直是一个重要的研究领域。研究表明,某些衍生物对包括乳腺癌、肺癌、结肠癌和卵巢癌细胞在内的各种癌细胞系表现出中等至优异的抗癌活性。这些发现表明N-[[5-(氰基甲硫基)-1,3,4-恶二唑-2-基]甲基]苯甲酰胺衍生物在癌症治疗研究中的潜力 (Ravinaik等人,2021).

抗菌和抗结核筛选

1,3,4-恶二唑化合物的抗菌特性延伸至抗结核活性,一些衍生物对结核分枝杆菌表现出显着的疗效。这凸显了它们在解决结核病(一项重大的全球健康挑战)方面的潜在用途。这些化合物的特异性和活性特征突出了结构修饰在增强其生物活性方面的重要性 (Nayak等人,2016).

抗氧化评价

1,3,4-恶二唑衍生物的抗氧化能力已被评估,一些化合物表现出优异的活性并提供对DNA损伤的保护。这一特性对于开发旨在减轻氧化应激相关疾病的治疗剂至关重要 (Bondock等人,2016).

缓蚀

除了生物医学应用外,1,3,4-恶二唑衍生物还因其缓蚀特性而受到研究,特别是对酸性环境中的低碳钢。这项研究表明了这些化合物的多功能性,它们可以在金属表面形成保护层,从而防止腐蚀。这些发现对于金属保存至关重要的行业来说是有价值的 (Ammal等人,2018).

作用机制

Target of Action

Similar compounds such as n,n-dialkyl benzamides have been reported to interact with enzymes like glucokinase . The role of glucokinase is to facilitate the phosphorylation of glucose, which is a critical step in the glycolysis pathway.

Mode of Action

This reaction leads to the efficient and selective synthesis of α-sulfenylated ketones .

Biochemical Pathways

Based on the potential interaction with glucokinase , it can be inferred that this compound might influence the glycolysis pathway, which is a crucial process for energy production in cells.

Result of Action

The potential interaction with glucokinase suggests that this compound might influence glucose metabolism in cells, which could have significant implications for energy production and other cellular processes.

属性

IUPAC Name |

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c13-6-7-19-12-16-15-10(18-12)8-14-11(17)9-4-2-1-3-5-9/h1-5H,7-8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHSUPZZXFDANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

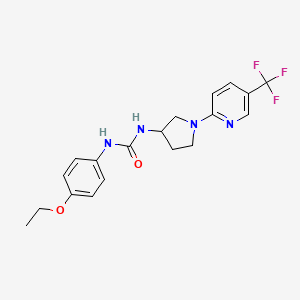

![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)

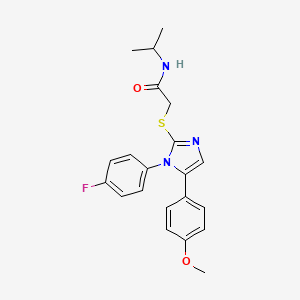

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

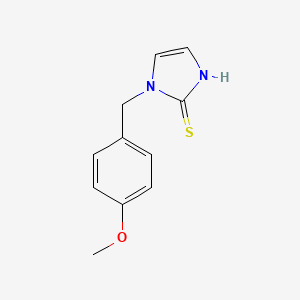

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)

![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)